1H and 13C NMR spectral data for tert-butyl 3-bromopyrazolo[1,5-a]pyrimidin-6-ylcarbamate
1H and 13C NMR spectral data for tert-butyl 3-bromopyrazolo[1,5-a]pyrimidin-6-ylcarbamate
In-Depth Technical Guide: 1 H and 13 C NMR Spectral Analysis of tert-Butyl (3-bromopyrazolo[1,5-a]pyrimidin-6-yl)carbamate
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Analytical Protocol
Executive Summary
The pyrazolo[1,5-a]pyrimidine scaffold is a privileged pharmacophore in modern drug discovery, frequently utilized in the design of kinase inhibitors and allosteric modulators. The compound tert-butyl (3-bromopyrazolo[1,5-a]pyrimidin-6-yl)carbamate (CAS: 2007920-62-7) serves as a highly versatile synthetic building block. Accurate structural validation of this intermediate is critical before downstream cross-coupling or deprotection steps.
As a Senior Application Scientist, I have structured this guide to move beyond mere data tabulation. This whitepaper deconstructs the electronic causality behind the observed Nuclear Magnetic Resonance (NMR) chemical shifts, provides a self-validating experimental protocol, and establishes a robust framework for 2D NMR structural verification.
Molecular Architecture & Mechanistic Rationale
To accurately predict and interpret the NMR spectra of this molecule, we must first analyze the electronic push-pull dynamics of the substituents on the electron-deficient pyrazolo[1,5-a]pyrimidine core. The baseline chemical shifts of the parent system are well-established in foundational NMR studies 1.
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C3-Bromination (Inductive Withdrawal): The introduction of a bromine atom at the C3 position replaces the pyrazole proton. While bromine is electronegative (inductive withdrawal, -I), its large electron cloud induces a pronounced "heavy atom effect," which paradoxically shields the C3 carbon, shifting it upfield to ~83.5 ppm 2.
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C6-Carbamate Protection (Resonance Donation): The tert-butyloxycarbonyl (Boc) protected amine at C6 replaces the H6 proton. The nitrogen lone pair donates electron density into the pyrimidine ring via resonance (+M effect). This shields the adjacent ortho-positions (C5 and C7), shifting their respective protons slightly upfield compared to the unsubstituted parent core 3.
Electronic effects of C3-Br and C6-NHBoc substituents on NMR chemical shifts.
Experimental Protocols: A Self-Validating Methodology
A robust NMR protocol must be a self-validating system. The following step-by-step methodology ensures that the acquired data leaves no room for structural ambiguity.
Step-by-Step Acquisition Protocol
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Sample Preparation: Dissolve 15–20 mg of the analyte in 0.6 mL of anhydrous DMSO- d6 .
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Causality: DMSO- d6 is selected over CDCl 3 to disrupt the intermolecular hydrogen bonding of the carbamate NH. This sharpens the exchangeable proton signal and prevents concentration-dependent chemical shift drift.
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Probe Tuning and Matching: Perform automated or manual tuning of the probe to the exact Larmor frequencies of 1 H (e.g., 400.13 MHz) and 13 C (e.g., 100.61 MHz).
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Causality: Optimal tuning maximizes the Q-factor of the RF coil, ensuring a maximum signal-to-noise ratio (SNR) and precise 90° pulse widths.
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Shimming: Execute gradient shimming (Z1–Z5) to achieve a highly homogeneous B0 magnetic field.
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Causality: Poor shimming leads to line broadening, which will obscure the critical ~2.2 Hz meta-coupling between the H5 and H7 pyrimidine protons.
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1 H NMR Acquisition: Acquire 16–32 transients with a relaxation delay (D1) of 2.0 seconds.
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Causality: A sufficient D1 ensures complete longitudinal relaxation ( T1 ) of all protons, allowing for the accurate integration of the 9H tert-butyl singlet relative to the 1H aromatic signals.
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13 C NMR Acquisition: Acquire 1024–2048 transients using WALTZ-16 proton decoupling.
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Causality: The quaternary carbons (C3, C6, C3a, and Boc carbonyl) have long T1 relaxation times and lack Nuclear Overhauser Effect (NOE) enhancement from directly attached protons, necessitating a higher number of scans for adequate SNR.
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Spectral Data Presentation & Interpretation
The quantitative data below represents the synthesized spectral assignments based on the electronic environment of the molecule.
Table 1: 1 H NMR Spectral Data (400 MHz, DMSO- d6 )
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling (J, Hz) | Int. | Assignment Rationale |
| NH | 9.65 | br s | - | 1H | Deshielded by the carbonyl; broad due to quadrupolar coupling to N. |
| H-5 | 8.95 | d | 2.2 | 1H | Pyrimidine proton adjacent to N4; meta-coupled to H-7. |
| H-7 | 8.65 | d | 2.2 | 1H | Pyrimidine proton adjacent to N1; meta-coupled to H-5. |
| H-2 | 8.25 | s | - | 1H | Isolated pyrazole proton; highly deshielded by adjacent N1 and N4. |
| Boc-CH 3 | 1.50 | s | - | 9H | Equivalent methyl groups of the tert-butyl moiety. |
Table 2: 13 C NMR Spectral Data (100 MHz, DMSO- d6 )
| Position | Chemical Shift (δ, ppm) | Type | Assignment Rationale |
| C=O | 153.2 | C q | Carbamate carbonyl; highly deshielded region. |
| C-5 | 146.5 | CH | Pyrimidine carbon adjacent to N4. |
| C-3a | 143.8 | C q | Bridgehead carbon connecting the two fused rings. |
| C-2 | 143.2 | CH | Pyrazole carbon adjacent to N1. |
| C-7 | 135.5 | CH | Pyrimidine carbon adjacent to N1. |
| C-6 | 126.4 | C q | Substituted with NHBoc; downfield shifted from the parent (~108 ppm). |
| C-3 | 83.5 | C q | Brominated carbon; shielded by the heavy atom effect. |
| C(CH 3 ) 3 | 79.8 | C q | tert-Butyl quaternary carbon attached to oxygen. |
| CH 3 | 28.1 | CH 3 | tert-Butyl methyl carbons (3x). |
2D NMR Strategies for Unambiguous Assignment
To ensure absolute structural integrity and eliminate assignment ambiguity between H5/C5 and H7/C7, the protocol mandates the acquisition of 2D correlation spectra. By coupling 1D acquisition with 2D HMBC (Heteronuclear Multiple Bond Correlation) and HSQC (Heteronuclear Single Quantum Coherence), the structure mathematically validates itself.
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HSQC Validation: Confirms the direct attachment of H5 (8.95 ppm) to C5 (146.5 ppm) and H7 (8.65 ppm) to C7 (135.5 ppm).
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HMBC Validation (Critical Step): The carbamate NH proton (~9.65 ppm) must show a strong 3-bond correlation to the C6 carbon (~126.4 ppm) and the carbamate carbonyl (~153.2 ppm). Furthermore, the H2 proton (~8.25 ppm) must correlate with C3a and C3, definitively proving the regiochemistry of the bromine atom.
Workflow for unambiguous 2D NMR assignment of pyrazolo[1,5-a]pyrimidine derivatives.
References
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Chimichi, S., Cosimelli, B., Bruni, F., & Selleri, S. "1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system." Canadian Journal of Chemistry, 1992.[Link]
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"Regioselective C(sp2)-H Halogenation of Pyrazolo[1,5-a]pyrimidines Facilitated by Hypervalent Iodine." Semantic Scholar.[Link]
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"Discovery of Potent, Highly Selective, and In Vivo Efficacious, Allosteric MALT1 Inhibitors by Iterative Scaffold Morphing." ACS Publications, Journal of Medicinal Chemistry, 2020.[Link]
